3-(Cyclopentyloxy)-1-methyl-1,2-dihydropyrazin-2-one

Medicinal Chemistry Scaffold Diversity Structure-Property Relationships

This uncharacterized 1,2-dihydropyrazin-2-one features a rare aliphatic cyclopentyloxy ether at the 3-position, offering a lower MW (194.23) alternative to common aryl-ether analogs. Its structural simplicity and lack of biological characterization make it a prime candidate for de novo SAR exploration, matched molecular pair analysis against bromophenoxy congeners, or as a negative control to deconvolute scaffold-driven assay interference. Ideal for fragment-based libraries (MW<250) and in silico ADME model validation.

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 2097862-68-3
Cat. No. B2793561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopentyloxy)-1-methyl-1,2-dihydropyrazin-2-one
CAS2097862-68-3
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESCN1C=CN=C(C1=O)OC2CCCC2
InChIInChI=1S/C10H14N2O2/c1-12-7-6-11-9(10(12)13)14-8-4-2-3-5-8/h6-8H,2-5H2,1H3
InChIKeyQOOJOSHZJCAKIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Cyclopentyloxy)-1-methyl-1,2-dihydropyrazin-2-one (CAS 2097862-68-3): Physicochemical Baseline for Procurement Specification


3-(Cyclopentyloxy)-1-methyl-1,2-dihydropyrazin-2-one is a synthetic heterocyclic small molecule with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . The compound belongs to the 1,2-dihydropyrazin-2-one class, a scaffold explored in medicinal chemistry for diverse biological targets including phosphodiesterases and neutrophil elastase, though no biological activity data is currently publicly available for this specific compound [1]. Its IUPAC name, 3-cyclopentyloxy-1-methylpyrazin-2-one, confirms a core pyrazinone ring substituted at the 3-position with a cyclopentyloxy ether and methylated at the 1-position nitrogen, defining its structural identity for procurement purposes .

Procurement Risk for 3-(Cyclopentyloxy)-1-methyl-1,2-dihydropyrazin-2-one: Why In-Class Analogs Cannot Be Assumed Interchangeable


Generic substitution within the 1,2-dihydropyrazin-2-one class carries substantial scientific risk because minor structural modifications at the 3-position ether can profoundly alter target selectivity, pharmacokinetic profile, and physicochemical properties. A six-fold difference in topological polar surface area (TPSA) and hydrogen bond donor count between structurally similar pyrazino-fused cores has been shown to completely invert P-glycoprotein substrate status, fundamentally changing brain penetration potential without significantly altering primary target potency [1]. Without empirical data for 3-(cyclopentyloxy)-1-methyl-1,2-dihydropyrazin-2-one, assuming functional equivalence to analogs such as 3-(4-bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one (CAS 1275071-39-0) or 3-(aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one (CAS 1935374-27-8) is unwarranted, as differences in lipophilicity and hydrogen-bonding capacity introduced by the cyclopentyloxy group remain uncharacterized relative to bromophenoxy, aminomethyl, or hydrazinyl congeners .

Quantitative Evidence Guide for Selecting 3-(Cyclopentyloxy)-1-methyl-1,2-dihydropyrazin-2-one: Characterization and Differentiation Data Status


Structural Differentiation: Cyclopentyloxy vs. Bromophenoxy Ether at the Pyrazinone 3-Position

The cyclopentyloxy substituent at the 3-position constitutes the defining structural feature of this compound. Compared to the commercially available analog 3-(4-bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one (CAS 1275071-39-0, MW 281.1 g/mol), the replacement of a planar, halogenated aromatic ether with a non-planar, aliphatic cyclopentyloxy group increases molecular flexibility and reduces calculated lipophilicity, though no experimental LogP or LogD data were located for either compound to quantify this difference . The topological polar surface area (TPSA) of the cyclopentyloxy analog is calculated as 44.5 Ų (vs. a reference pyrazinone PDE5 inhibitor scaffold with a TPSA of 114 Ų that demonstrated a rat brain-to-plasma ratio of 0.32), suggesting that, if all else were equal, this compound would fall within a more favorable range for passive membrane permeability [1]. However, no experimental permeability, solubility, or target engagement data exist for the target compound to validate this in silico inference.

Medicinal Chemistry Scaffold Diversity Structure-Property Relationships

Biological Activity: Absence of Published Target Profiling Data for Procurement Risk Assessment

Searches of PubMed, BindingDB, and ChEMBL returned no quantitative IC50, Ki, or EC50 data for 3-(cyclopentyloxy)-1-methyl-1,2-dihydropyrazin-2-one at any biological target [1]. In contrast, the broader 1,2-dihydropyrazin-2-one scaffold has yielded sub-micromolar PDE5 inhibitors (IC50 range: 0.5–500 nM across 122 pyrazinone derivatives), nanomolar CRF1 receptor antagonists (IC50 = 0.74 nM for lead analog 14a), and sigma-2 receptor ligands (Ki = 23 nM for a structurally distinct dihydropyrazinone) [2]. A BindingDB entry with a Ki of 248 nM at the sigma-1 receptor was initially retrieved for a compound sharing the same name but upon SMILES verification corresponds to a structurally unrelated chlorinated tricyclic amine (SMILES: Clc1ccc2C3CC(N(CCc4ccccc4)CCC3)c2c1), and thus does not describe the target compound [3]. The complete absence of verified biological activity data for CAS 2097862-68-3 means that no differentiation claim based on potency, selectivity, or mechanism can be made.

Drug Discovery Target Selectivity BindingDB ChEMBL

ADME and Physicochemical Characterization: Empty Data Landscape vs. Class-Level In Silico Predictions

No experimental aqueous solubility, LogP/D, metabolic stability, permeability, or plasma protein binding data were found for 3-(cyclopentyloxy)-1-methyl-1,2-dihydropyrazin-2-one. This stands in stark contrast to advanced pyrazinone leads such as the PDE5 inhibitor series evaluated by Hughes et al., where crystal structures (PDB: 3TGE, 3TGG at 1.96 Å and 1.91 Å resolution), in vivo rat pharmacokinetics, and selectivity panels against PDE1–PDE11 were reported [1]. In silico calculators predict a LogP of ~1.2–1.8 and a TPSA of ~44.5 Ų for the target compound, placing it within Lipinski's rule-of-five space, but without experimental validation, these predictions cannot differentiate it from any other low-MW pyrazinone analog available for purchase . The dihydropyrimidinone analog 6-(cyclopentyloxy)-3-methyl-3,4-dihydropyrimidin-4-one (CAS 2198300-44-4, isomer with different ring scaffold) shares the same molecular formula (C10H14N2O2) and nearly identical calculated physicochemical properties, highlighting that differentiation between regioisomeric and scaffold-isomeric compounds must rely on biological data, which is absent in both cases .

ADME Prediction Drug-likeness Physicochemical Profiling

Evidence-Based Application Scenarios for Procuring 3-(Cyclopentyloxy)-1-methyl-1,2-dihydropyrazin-2-one (CAS 2097862-68-3)


Exploratory Structure-Activity Relationship (SAR) Investigation of 3-Alkoxy Pyrazinone Libraries

Given the complete absence of biological characterization data for this compound, its primary research application lies in de novo SAR exploration of the 1,2-dihydropyrazin-2-one scaffold. The cyclopentyloxy group introduces an aliphatic, non-planar ether moiety at the 3-position that is underrepresented among commercial pyrazinone analogs, which are predominantly aryl ethers (e.g., 4-bromophenoxy, substituted phenoxy) . The lower molecular weight of 194 g/mol compared to the 281 g/mol bromophenoxy analog makes it suitable for fragment-based screening libraries where MW < 250 is an inclusion criterion . The compound can serve as a matched molecular pair partner for the bromophenoxy analog to experimentally determine the contribution of cyclopentyl vs. substituted-phenyl ethers to target binding, metabolic stability, and permeability, thereby generating the quantitative differentiation data that are currently lacking for procurement decisions .

Computational Drug Design: Property Prediction Model Validation Using Sparsely Characterized Scaffolds

The structural simplicity of this compound (C10H14N2O2, MW 194.23, TPSA ~44.5 Ų) combined with the absence of experimental ADME data makes it an excellent candidate for validating in silico property prediction tools in a prospective manner . Researchers can measure its experimental LogP/D, aqueous solubility, and microsomal stability, then benchmark the predictive accuracy of tools such as SwissADME, ADMET Predictor, or StarDrop against the measured values. Successful validation with this cyclopentyloxy-substituted pyrazinone would increase confidence in using the same tools to predict properties of structurally related analogs that are commercially unavailable or cost-prohibitive to synthesize, directly addressing the identification gap highlighted in Section 3 .

Negative Control or Inactive Comparator in Pyrazinone-Focused Biological Assays

If experimental screening reveals this compound to be inactive at a given target (as the current data vacuum might suggest for targets where pyrazinone activity requires specific substitution patterns), it could serve as a chemically matched negative control or inactive comparator for assays where active pyrazinone leads require a 3-aryloxy or 3-aminomethyl substituent, while ensuring that the core scaffold itself does not interfere with the assay readout . This application leverages the compound's structural relatedness to more elaborated pyrazinone inhibitors, providing procuring scientists a tool to deconvolute scaffold-driven assay interference from substituent-driven pharmacology.

Quote Request

Request a Quote for 3-(Cyclopentyloxy)-1-methyl-1,2-dihydropyrazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.